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molecular formula C13H15F2NO3 B8442692 2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid CAS No. 1381846-33-8

2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid

Cat. No. B8442692
M. Wt: 271.26 g/mol
InChI Key: BJAJZDIKTMQCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Add isobutyryl chloride (0.571 mL, 5.42 mmol, 1.05 equiv) to a mixture of methyl 5-(aminomethyl)-2-(difluoromethyl)benzoate hydrochloride (1.30 g, 5.17 mmol, 1.0 equiv) and triethylamine (1.51 mL, 10.85 mmol, 2.1 equiv) in DCM (50 mL) at room temperature and stir the mixture for one hour. Dilute the mixture with DCM; wash with water; then with a saturated sodium chloride aqueous solution. Separate the organic layer; dry over sodium sulfate; filter; and concentrate the filtrate under reduced pressure. Dissolve the resulting crude material in 1,4-dioxane (10 mL), and add sodium hydroxide (5 N, 2 mL, 10 mmol, 1.93 equiv). Stir the resulting suspension at 40° C. overnight. Concentrate the mixture under reduced pressure, and treat the resulting residue with 1 N aqueous hydrochloric acid until the pH reaches 3. Extract the resulting suspension with EtOAc (2×30 mL). Wash the combined organic layers with a saturated sodium chloride aqueous solution (50 mL); dry over sodium sulfate; filter; and concentrate the filtrate under reduced pressure to give the title compound as a white solid (1.32 g, 94% yield). ES/MS (m/z) 272 (M+1).
Quantity
0.571 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].Cl.[NH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH:20]([F:22])[F:21])=[C:14]([CH:19]=1)[C:15]([O:17]C)=[O:16].C(N(CC)CC)C.[OH-].[Na+]>C(Cl)Cl>[F:21][CH:20]([F:22])[C:13]1[CH:12]=[CH:11][C:10]([CH2:9][NH:8][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])=[CH:19][C:14]=1[C:15]([OH:17])=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.571 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl.NCC=1C=CC(=C(C(=O)OC)C1)C(F)F
Name
Quantity
1.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting crude material in 1,4-dioxane (10 mL)
STIRRING
Type
STIRRING
Details
Stir the resulting suspension at 40° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
treat the resulting residue with 1 N aqueous hydrochloric acid until the pH
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting suspension with EtOAc (2×30 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with a saturated sodium chloride aqueous solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C(=O)O)C=C(C=C1)CNC(C(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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